

Chemical properties of ropivacaine hydrochloride for research applications

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Compound of Interest

Compound Name: Ropivacaine Hydrochloride

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An In-depth Technical Guide on the Chemical Properties of **Ropivacaine Hydrochloride** for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **ropivacaine hydrochloride**, a widely used local anesthetic of the amino amide class. The information presented herein is intended to support research and development activities by providing detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Chemical and Physical Properties

Ropivacaine hydrochloride is the S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride. It is supplied as a white crystalline powder.^[1] Its chemical structure and properties are critical for its function as a long-acting local anesthetic.

Physicochemical Data

The following tables summarize the key quantitative properties of ropivacaine and its hydrochloride salt, crucial for formulation, analytical method development, and pharmacokinetic studies.

Table 1: General and Dissociation Properties

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₆ N ₂ O · HCl · H ₂ O	[1][2]
Molecular Weight	328.89 g/mol	[1][3]
pKa	8.07 - 8.2	[1][4][5][6]
LogP (Octanol/Water)	2.9	[6]
Distribution Ratio (n-octanol/phosphate buffer pH 7.4)	14:1	[1]

Table 2: Melting Point Data

Form	Melting Point (°C)	Source(s)
Ropivacaine (base)	144 - 146	[5][7]
Ropivacaine Monohydrochloride	260 - 262	[5]
Ropivacaine Monohydrochloride	267 - 269	[8][9][10][11]
Ropivacaine Monohydrochloride Monohydrate	269.5 - 270.6	[5]

Table 3: Solubility Data

Solvent	Solubility	Source(s)
Water (at 25°C)	53.8 mg/mL	[1] [6]
Water	2 mg/mL	[10]
Methanol	Soluble	[2] [3]
Ethanol	15 mg/mL; ≥50.2 mg/mL	[10] [12]
Dimethyl Sulfoxide (DMSO)	23-25 mg/mL; ≥42.6 mg/mL	[3] [10] [12] [13]
Dimethylformamide (DMF)	15 mg/mL	[10]
Tetrahydrofuran (THF)	Highest among 14 organic solvents tested	[14]
Acetonitrile	Lowest among 14 organic solvents tested	[14]

Spectroscopic Data

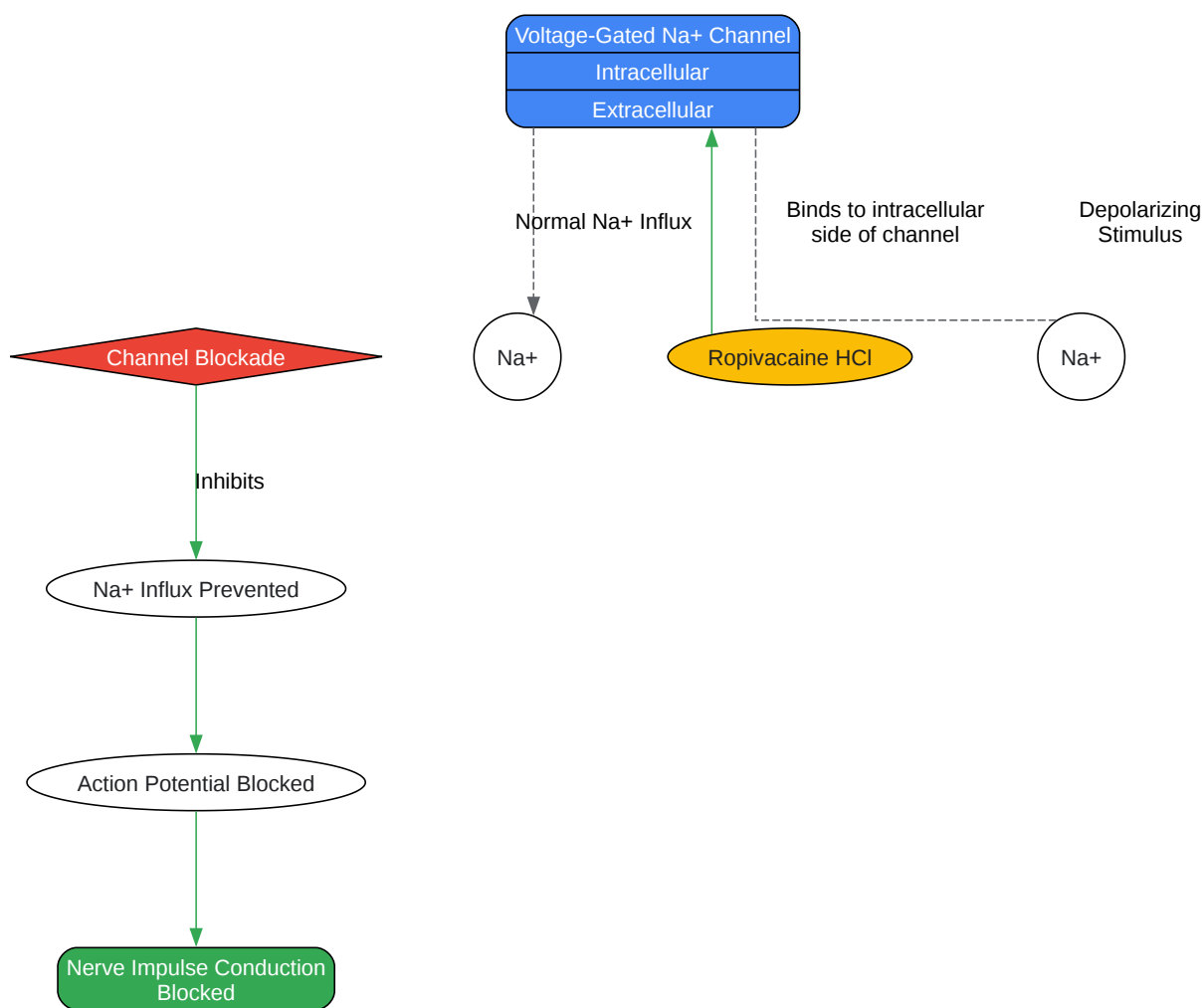
Spectroscopic analysis is fundamental for the identification and quantification of **ropivacaine hydrochloride**.

Table 4: Spectroscopic Properties

Technique	Key Characteristics	Source(s)
UV-Vis	In 0.01M HCl: λ_{max} at 262 nm, shoulder at 270 nm.	[15]
^1H NMR	Spectrum confirms the molecular structure.	[16] [17]
IR	The absorption spectrum is used for identification against a reference standard.	[15]

Mechanism of Action: Signaling Pathway

Ropivacaine hydrochloride's primary mechanism of action is the reversible blockade of nerve impulse conduction.[18] It achieves this by targeting voltage-gated sodium ion channels within the neuronal membrane.[19][20][21][22][23] By binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[19][20][22] This inhibition raises the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately blocking the action potential.[1][23][24] This effect is potentiated by a dose-dependent inhibition of potassium channels.[18] Ropivacaine demonstrates a degree of sensory-motor differentiation, which is attributed to its lower lipophilicity compared to agents like bupivacaine, making it less likely to penetrate large, myelinated motor nerve fibers.[18]



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Caption: Mechanism of action of Ropivacaine HCl on voltage-gated sodium channels.

Experimental Protocols

The following sections provide detailed methodologies for determining the key chemical properties of **ropivacaine hydrochloride**.

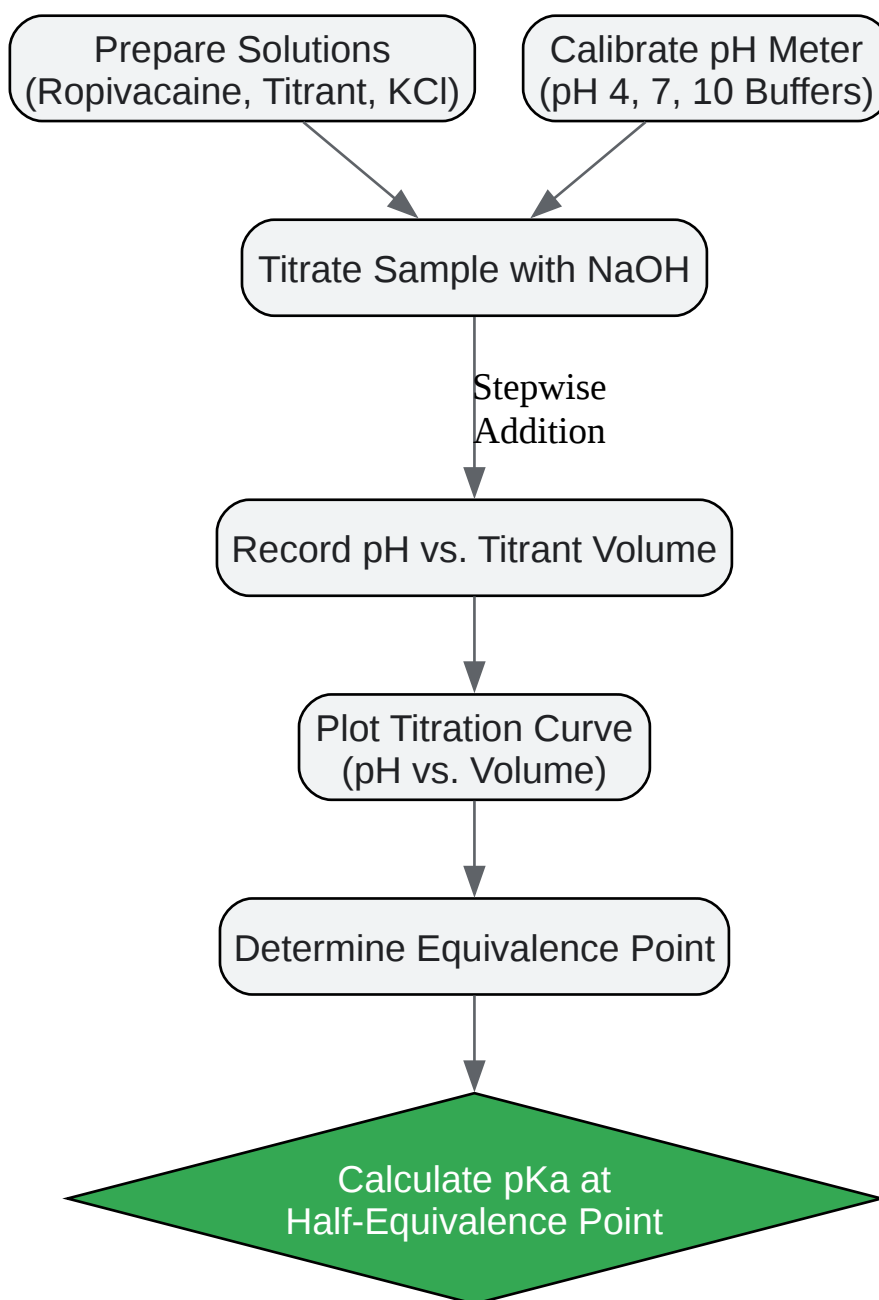
Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) using potentiometric titration.[\[25\]](#)[\[26\]](#)

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of **ropivacaine hydrochloride** (e.g., 1 mM) in deionized water.[\[25\]](#)
 - Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.[\[25\]](#)
 - Prepare a 0.15 M KCl solution to maintain constant ionic strength.[\[25\]](#)
- Instrument Calibration:
 - Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[\[25\]](#)
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the **ropivacaine hydrochloride** solution into a beaker with a magnetic stir bar.
 - Add KCl solution to maintain constant ionic strength.
 - If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[\[25\]](#)
 - Immerse the calibrated pH electrode in the solution.
 - Begin titration by adding small, precise increments of 0.1 M NaOH.

- Record the pH value after each addition, allowing the reading to stabilize.[\[25\]](#)
- Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[\[25\]](#)
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of the steepest slope (inflection point).
 - The pKa is equal to the pH at the half-equivalence point.[\[27\]](#)
 - Perform the titration in triplicate to ensure reproducibility.[\[25\]](#)



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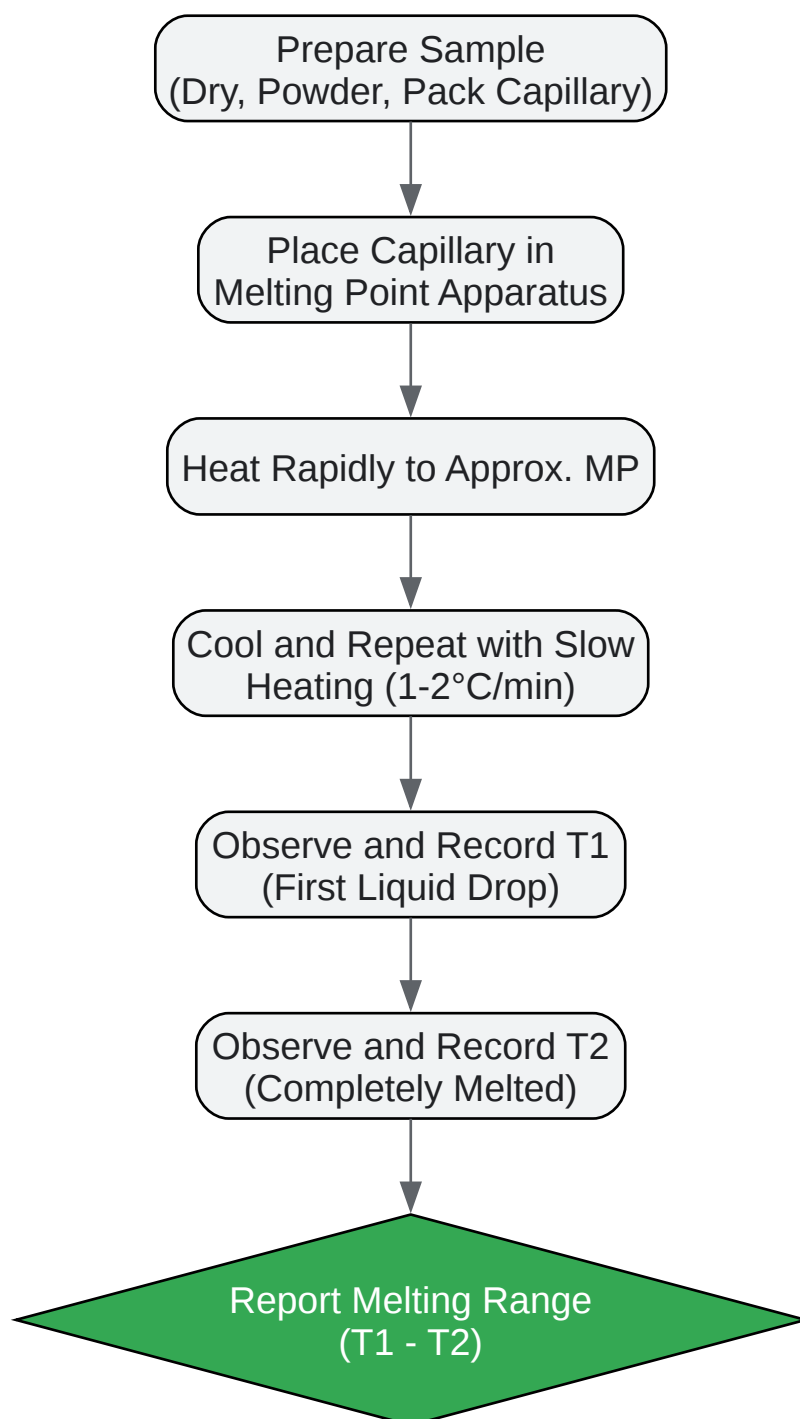
Caption: Workflow for pKa determination by potentiometric titration.

Determination of Melting Point by Capillary Method

This protocol follows the widely used capillary method for determining the melting point range of a solid substance.^{[28][29][30]}

Methodology:

- Sample Preparation:
 - Ensure the **ropivacaine hydrochloride** sample is completely dry and finely powdered.[\[29\]](#)
[\[31\]](#)
 - Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
 - Tap the sealed end of the tube on a hard surface to pack the powder down into a compact column of 2.5-3.5 mm in height.[\[31\]](#)
- Apparatus Setup:
 - Place the packed capillary tube into the heating block of a melting point apparatus.[\[30\]](#)
- Measurement Procedure:
 - For an unknown sample, perform a rapid preliminary heating to find an approximate melting range.[\[32\]](#)
 - For a precise measurement, start heating the block. When the temperature is about 5-10°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[\[30\]](#)[\[31\]](#)
 - Observe the sample through the magnifying eyepiece.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[\[31\]](#)
- Data Reporting:
 - The melting point is reported as the range from T1 to T2.
 - Pure substances typically have a sharp melting range of 0.5-1.0°C.[\[32\]](#) A broader range may indicate impurities.[\[29\]](#)[\[32\]](#)



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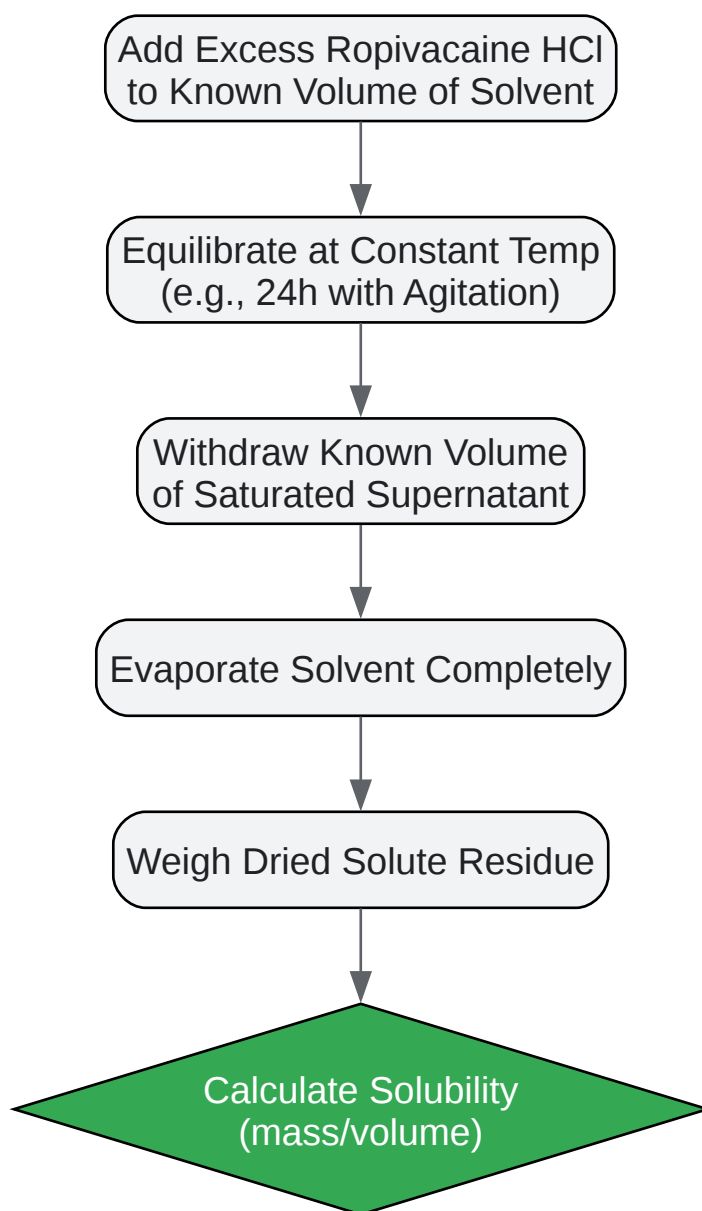
Caption: Workflow for melting point determination by the capillary method.

Determination of Solubility by Gravimetric Method

This protocol outlines a gravimetric method for determining the solubility of **ropivacaine hydrochloride** in a given solvent.

Methodology:

- Sample Preparation:
 - Add an excess amount of **ropivacaine hydrochloride** powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial or flask.
- Equilibration:
 - Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- Separation:
 - Allow the suspension to settle.
 - Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, filtered syringe to avoid transferring any undissolved solid.
- Solvent Evaporation:
 - Dispense the supernatant into a pre-weighed container (e.g., an evaporating dish).
 - Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the solute).
- Data Analysis:
 - Weigh the container with the dried solute residue.
 - Calculate the mass of the dissolved **ropivacaine hydrochloride** by subtracting the initial weight of the empty container.
 - Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).



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